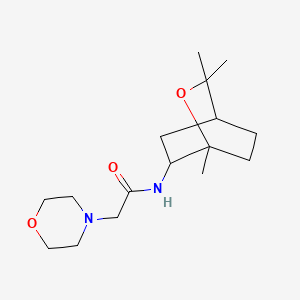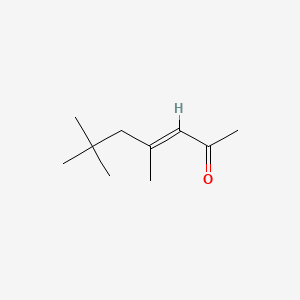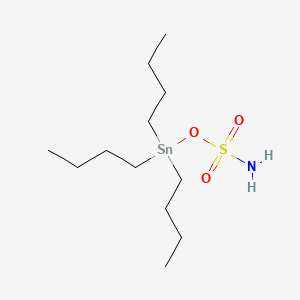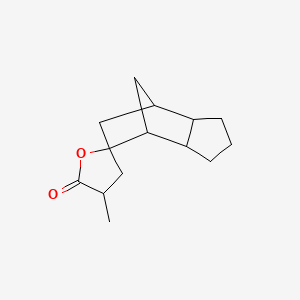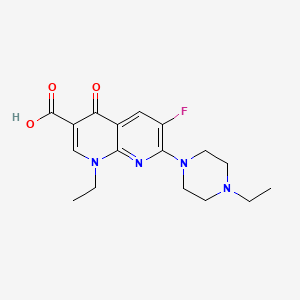
10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)-: is a chemical compound with the molecular formula C20H14N2O4S and a molecular weight of 378.408 g/mol . This compound is a derivative of phenothiazine, a heterocyclic compound that has been extensively studied for its diverse applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- typically involves the acylation of phenothiazine derivatives. One common method is the reaction of phenothiazine with acyl chlorides in the presence of a base such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulfur atoms of the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are employed.
Substitution: Electrophilic reagents such as halogens or acyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel materials with specific electronic and photophysical properties .
Biology: In biological research, this compound is studied for its potential as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species upon light irradiation makes it a candidate for cancer treatment .
Medicine: Phenothiazine derivatives, including 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)-, have been investigated for their antipsychotic and anti-inflammatory properties. They are also explored for their potential use in treating neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials with specific optical properties. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, its ability to generate reactive oxygen species upon light irradiation contributes to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
10-Phenyl-10H-phenothiazine: This compound has a similar phenothiazine core but with a phenyl group instead of the nitrophenoxyacetyl group.
10H-Phenothiazine, 10-phenyl-: Another derivative with a phenyl group, known for its use in various chemical reactions.
Uniqueness: 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- is unique due to the presence of the nitrophenoxyacetyl group, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
136776-23-3 |
|---|---|
Molekularformel |
C20H14N2O4S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
2-(3-nitrophenoxy)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C20H14N2O4S/c23-20(13-26-15-7-5-6-14(12-15)22(24)25)21-16-8-1-3-10-18(16)27-19-11-4-2-9-17(19)21/h1-12H,13H2 |
InChI-Schlüssel |
AATLZPBHDMAZLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC4=CC=CC(=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-(methylthio)-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12696001.png)

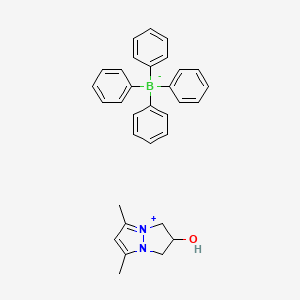
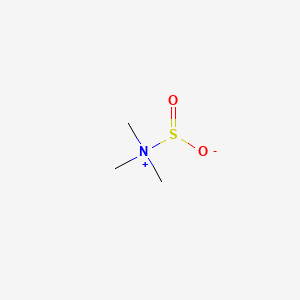
![2-amino-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]pentanoic acid](/img/structure/B12696018.png)

